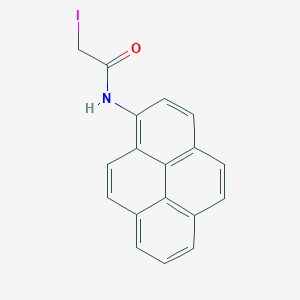

N-(1-Pyrene)iodoacetamide

Description

The exact mass of the compound N-(1-pyrenyl)iodoacetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-pyren-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12INO/c19-10-16(21)20-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFIQVNOAJGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227722 | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76936-87-3 | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076936873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39CEY9MDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(1-Pyrene)iodoacetamide: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Pyrene)iodoacetamide (PIA) is a thiol-reactive fluorescent probe that serves as a powerful tool in biochemistry for investigating protein structure, dynamics, and interactions. Its utility stems from the unique photophysical properties of the pyrene (B120774) moiety, which are highly sensitive to the local microenvironment. This technical guide provides an in-depth overview of the applications of PIA, including detailed experimental protocols, quantitative data, and visualizations to facilitate its use in research and drug development.

Introduction to this compound

This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, functionalized with an iodoacetamide (B48618) group. This iodoacetamide moiety allows for the specific covalent labeling of sulfhydryl groups, primarily found in cysteine residues of proteins.[1] The pyrene fluorophore exhibits a long fluorescence lifetime and its emission spectrum is characterized by two key features: monomer emission and excimer emission.[2]

The monomer fluorescence spectrum displays a distinct vibronic fine structure, with the ratio of the intensities of certain peaks being sensitive to the polarity of the surrounding environment.[3][4] This property allows researchers to probe changes in the local environment of the labeled cysteine residue, such as those occurring during protein folding or binding events.[5][6]

Furthermore, when two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which results in a broad, red-shifted fluorescence emission.[2][3] This phenomenon is particularly useful for studying protein conformational changes, subunit association, and any process that alters the distance between two labeled cysteine residues.[7]

Quantitative Data

The photophysical properties of this compound are crucial for the design and interpretation of experiments. The following tables summarize key quantitative data for pyrene-protein conjugates.

Table 1: Spectral Properties of Pyrene-Protein Conjugates

| Property | Monomer | Excimer | Reference(s) |

| Typical Excitation Maximum (λex) | ~340 - 345 nm | ~340 - 345 nm | [8] |

| Typical Emission Maxima (λem) | ~375, 379, 385, 395, 410 nm | ~460 - 500 nm | [2][3][4] |

| Molar Extinction Coefficient (ε) | High (Varies with solvent) | - | [3] |

Table 2: Fluorescence Lifetime of Pyrene-Protein Conjugates

The fluorescence decay of pyrene conjugated to proteins is often complex and best described by a multi-exponential model. This complexity arises from different populations of the probe in various microenvironments.

| Conjugate | Component 1 (τ1) | Component 2 (τ2) | Component 3 (τ3) | Reference(s) |

| Pyrenyliodoacetamide-Tropomyosin (Monomer) | ~2.5 ns | ~15 ns | ~74 ns | [9] |

| Pyrenyliodoacetamide-Tropomyosin (Excimer) | ~9 ns | ~35 ns | ~65 ns | [9] |

Table 3: Förster Resonance Energy Transfer (FRET) Parameters

Pyrene can act as a donor in FRET experiments to measure distances between ~10 and 100 Å. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.

| FRET Pair | Förster Distance (R₀) | Key Considerations | Reference(s) |

| Pyrene - Perylene (B46583) | 22.3 Å | The orientation factor (κ²) is assumed to be 2/3 for freely rotating dyes. | [10] |

| General Pyrene FRET Pairs | Varies | R₀ depends on the quantum yield of the donor, the extinction coefficient of the acceptor, the spectral overlap, and the relative orientation of the donor and acceptor. | [10][11] |

Core Biochemical Applications and Experimental Protocols

Cysteine-Specific Protein Labeling

The fundamental application of PIA is the covalent modification of cysteine residues. This allows for the introduction of a fluorescent reporter at specific sites within a protein.

Principle of Labeling:

The iodoacetamide group of PIA reacts with the thiol group of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether bond.[1] This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[12]

Diagram of the Labeling Reaction:

Caption: Covalent labeling of a protein cysteine residue with this compound.

Detailed Experimental Protocol for Labeling a Soluble Protein:

-

Protein Preparation:

-

Ensure the protein of interest is purified and in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

-

Remove the reducing agent immediately before labeling using a desalting column or dialysis.

-

-

Preparation of PIA Stock Solution:

-

Dissolve this compound in a minimal amount of an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

To the protein solution, add the PIA stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration of ~10 mM to quench any unreacted PIA.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and quenching reagent by size-exclusion chromatography or extensive dialysis against the desired storage buffer.

-

-

Determination of Labeling Efficiency:

-

Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and ~344 nm (for pyrene concentration).

-

The degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of pyrene at 280 nm.

-

Studying Protein Conformation and Dynamics

The sensitivity of pyrene's fluorescence to its microenvironment makes it an excellent probe for monitoring conformational changes in proteins.

Principle:

-

Monomer Fluorescence: A change in the local environment of the pyrene label, such as moving from a polar aqueous environment to a non-polar hydrophobic pocket during protein folding, will alter the vibronic fine structure of the monomer emission spectrum. This is often quantified by the ratio of the intensities of two vibronic peaks (e.g., I₁/I₃).[13]

-

Excimer Fluorescence: If a protein is labeled with two pyrene molecules, changes in the protein's conformation that bring these two probes into close proximity (~10 Å) will result in an increase in excimer fluorescence and a corresponding decrease in monomer fluorescence. The ratio of excimer to monomer fluorescence intensity (E/M) is a sensitive measure of this conformational change.[7][14]

Workflow for Monitoring Conformational Changes:

Caption: Experimental workflow for studying protein conformational changes using pyrene excimer fluorescence.

Monitoring Protein-Protein Interactions

PIA can be used to monitor the association and dissociation of proteins.

Principle:

If two interacting proteins are each labeled with a single pyrene molecule, their association will bring the pyrene probes into close proximity, leading to an increase in excimer fluorescence. This principle can be applied to study a wide range of protein-protein interactions.

Example: Actin Polymerization Assay

A classic example is the use of pyrene-labeled actin to monitor the kinetics of actin polymerization.[15][16][17]

-

Principle: The fluorescence of pyrene-labeled G-actin (monomer) is relatively low. Upon polymerization into F-actin (filament), the environment of the pyrene probe changes, leading to a significant increase in fluorescence intensity.

-

Protocol:

-

Prepare pyrene-labeled G-actin as described in section 3.1.

-

Initiate polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl₂).

-

Monitor the increase in fluorescence intensity over time using a fluorometer (excitation ~365 nm, emission ~407 nm).

-

The rate of polymerization can be determined from the slope of the fluorescence curve.

-

Workflow for Actin Polymerization Assay:

Caption: Workflow for monitoring actin polymerization using pyrene-labeled actin.

Fluorescence Resonance Energy Transfer (FRET)

Pyrene can serve as a donor fluorophore in FRET-based distance measurements.

Principle:

FRET is a non-radiative energy transfer process that occurs between a donor and an acceptor fluorophore when they are in close proximity. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. By measuring FRET efficiency, one can determine the distance between the two labeled sites.

Experimental Considerations:

-

FRET Pair Selection: The emission spectrum of the pyrene donor must overlap with the absorption spectrum of the acceptor fluorophore.

-

Labeling: The protein of interest is labeled with the pyrene donor at one site and the acceptor at another.

-

Measurement: FRET can be measured by observing the quenching of the donor fluorescence or the sensitized emission of the acceptor.

Conclusion

This compound is a versatile and powerful tool for biochemists, offering a range of applications for studying protein structure, dynamics, and interactions. Its sensitivity to the local environment and its ability to form excimers provide unique insights into molecular processes. By following the detailed protocols and utilizing the quantitative data presented in this guide, researchers can effectively employ PIA to advance their understanding of complex biological systems and to aid in the development of novel therapeutics.

References

- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Pyrene: A Probe to Study Protein Conformation and Conformational Changes | Semantic Scholar [semanticscholar.org]

- 6. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrene excimer fluorescence as a probe of protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrene-Apelin Conjugation Modulates Fluorophore-and Peptide-Micelle Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Excimer fluorescence of pyrene-tropomyosin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence resonance energy transfer from pyrene to perylene labels for nucleic acid hybridization assays under homogeneous solution conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of Fluorescence of N-(1-Pyrene)iodoacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind the fluorescence of N-(1-Pyrene)iodoacetamide (PIA), a widely used thiol-reactive fluorescent probe. We will delve into the photophysical basis of its fluorescence, the mechanism of its reaction with proteins, the factors influencing its fluorescence emission, and detailed protocols for its application.

Core Principle of Fluorescence

The fluorescence of this compound originates from its pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon. The process can be understood through the principles of molecular photophysics, often visualized using a Jablonski diagram.

Upon absorption of a photon of appropriate energy (typically in the UV range), the pyrene molecule is excited from its electronic ground state (S₀) to a higher electronic singlet state (S₁ or S₂). This process is extremely fast, occurring on the femtosecond timescale. The excited molecule then rapidly loses some of this energy through non-radiative processes, including vibrational relaxation and internal conversion, descending to the lowest vibrational level of the first excited singlet state (S₁).

From the S₁ state, the molecule can return to the ground state (S₀) through the emission of a photon. This radiative transition is known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The fluorescence lifetime of pyrene derivatives is notably long, which makes them sensitive probes for detecting changes in their environment.

Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.

A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity. This results in a broad, red-shifted emission band at a longer wavelength (around 460 nm) compared to the structured monomer emission (around 375-400 nm). The ratio of excimer to monomer fluorescence intensity is highly sensitive to the distance and orientation between pyrene moieties, making it a valuable tool for studying intra- and intermolecular interactions.

Reaction with Cysteine Residues and Fluorescence Enhancement

This compound is a thiol-reactive probe. The iodoacetamide (B48618) group reacts specifically with the sulfhydryl (thiol) group of cysteine residues in proteins through a nucleophilic substitution reaction, forming a stable thioether bond. This covalent labeling allows for the site-specific introduction of the pyrene fluorophore into a protein of interest.

Caption: Reaction of PIA with cysteine and subsequent fluorescence enhancement.

A significant and highly useful characteristic of PIA is the dramatic change in its fluorescence upon covalent attachment to a protein and subsequent changes in the protein's conformation or environment. For instance, the fluorescence of pyrene-labeled G-actin (globular, monomeric actin) is relatively weak. However, upon polymerization into F-actin (filamentous actin), the fluorescence intensity can increase by a factor of 20 to 25.[1][2][3][4]

This fluorescence enhancement is primarily due to the change in the microenvironment of the pyrene probe. In the G-actin state, the pyrene moiety is more exposed to the polar aqueous solvent, which can quench its fluorescence. Upon polymerization, the cysteine residue to which the pyrene is attached often becomes buried within a more hydrophobic pocket of the actin filament. This nonpolar environment shields the pyrene from solvent quenching, leading to a significant increase in its fluorescence quantum yield.

Quantitative Data Presentation

The following table summarizes the key photophysical properties of this compound.

| Property | Free PIA in Organic Solvent | PIA-G-Actin Conjugate (Aqueous Buffer) | PIA-F-Actin Conjugate (Aqueous Buffer) |

| Molar Extinction Coefficient | ~22,000 M⁻¹cm⁻¹ at 344 nm[1] | ~22,000 M⁻¹cm⁻¹ at 344 nm[1] | ~22,000 M⁻¹cm⁻¹ at 344 nm[1] |

| Excitation Maximum (λex) | ~345 nm | ~365 nm[3][5] | ~365 nm[3][5] |

| Emission Maximum (λem) | ~375-400 nm (monomer) | ~407 nm[3][4] | ~407 nm[3][4] |

| Fluorescence Quantum Yield | Low (solvent dependent) | Low | High (20-25x increase from G-actin)[1][2][3][4] |

| Fluorescence Lifetime (τ) | Variable | Complex decay (3, 14, 60 ns)[6] | Complex decay (altered from G-actin) |

Experimental Protocols

Protocol for Labeling Actin with this compound

This protocol is adapted from established methods for labeling actin.[1][5]

Materials:

-

Purified G-actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

-

This compound (PIA)

-

Dimethylformamide (DMF)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

Dialysis buffer (e.g., G-buffer without DTT)

-

Ultracentrifuge

-

Dounce homogenizer

-

Spectrophotometer

Procedure:

-

Preparation of Actin: Start with a concentrated solution of purified G-actin (e.g., 30-80 mg). Dilute the actin to approximately 1 mg/mL in G-buffer.

-

Polymerization: Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer. Let the solution stand at room temperature for 1 hour to ensure complete polymerization to F-actin.

-

Dialysis: Dialyze the F-actin solution against a large volume of dialysis buffer (G-buffer without DTT) for several hours at 4°C to remove the DTT, which would react with the PIA.

-

Labeling Reaction:

-

Prepare a 10 mM stock solution of PIA in DMF.

-

Transfer the dialyzed F-actin to a beaker with a small stir bar.

-

While gently stirring, add a 4- to 7-fold molar excess of PIA to the F-actin solution.

-

Cover the beaker with aluminum foil to protect it from light and continue stirring overnight at 4°C.

-

-

Quenching the Reaction: Add DTT to a final concentration of 1 mM to quench any unreacted PIA.

-

Purification of Labeled Actin:

-

Pellet the labeled F-actin by ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C).

-

Discard the supernatant, which contains unreacted PIA.

-

Resuspend the pellet in fresh, cold G-buffer using a Dounce homogenizer.

-

Dialyze the resuspended, labeled actin against G-buffer for 2 days at 4°C with several buffer changes to depolymerize the F-actin back to G-actin and remove any remaining unbound probe.

-

Clarify the labeled G-actin solution by another round of ultracentrifugation (100,000 x g for 2 hours at 4°C) to remove any aggregated protein.

-

-

Determination of Labeling Efficiency:

-

Measure the absorbance of the purified, labeled G-actin at 290 nm (for protein concentration) and 344 nm (for pyrene concentration).

-

Calculate the concentration of pyrene using its molar extinction coefficient (ε₃₄₄ = 22,000 M⁻¹cm⁻¹).[1]

-

Calculate the protein concentration, correcting for the absorbance of pyrene at 290 nm (A₂₉₀(corrected) = A₂₉₀(measured) - 0.127 * A₃₄₄).[5]

-

The degree of labeling is the molar ratio of pyrene to actin.

-

Protocol for Actin Polymerization Assay

This protocol describes a typical setup for monitoring actin polymerization kinetics using pyrene-labeled actin.[5][7]

Materials:

-

Unlabeled G-actin

-

Pyrene-labeled G-actin (typically used at 5-10% of the total actin concentration)

-

G-buffer

-

10x Polymerization Buffer

-

Fluorometer with temperature control

-

Quartz cuvette

Procedure:

-

Instrument Setup:

-

Sample Preparation:

-

On ice, prepare a solution of G-actin in G-buffer containing a mixture of unlabeled and pyrene-labeled actin (e.g., 90-95% unlabeled, 5-10% labeled). The final actin concentration will depend on the experiment.

-

-

Initiation of Polymerization:

-

Pipette the G-actin solution into the cuvette.

-

Place the cuvette in the fluorometer and record a baseline fluorescence reading for a short period.

-

To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer to the cuvette. Mix quickly but gently to avoid introducing air bubbles.

-

-

Data Acquisition:

-

Immediately start recording the fluorescence intensity over time.

-

Continue recording until the fluorescence signal reaches a plateau, indicating that the polymerization reaction has reached steady state.

-

-

Data Analysis:

-

The increase in fluorescence intensity over time is directly proportional to the mass of F-actin formed.

-

The initial rate of polymerization can be determined from the slope of the early, linear phase of the fluorescence curve.

-

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for protein labeling with this compound and subsequent fluorescence-based analysis.

Caption: Experimental workflow for protein labeling and fluorescence analysis.

References

- 1. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 2. Preparation of Pyrenyl-Actin [maciverlab.bms.ed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Fluorimetry study of N-(1-pyrenyl)iodoacetamide-labelled F-actin. Local structural change of actin protomer both on polymerization and on binding of heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence spectroscopic studies of pyrene-actin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actin polymerisation assay [wwwuser.gwdguser.de]

An In-depth Technical Guide to the Chemical Properties of N-(1-Pyrene)iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Pyrene)iodoacetamide (PIA) is a thiol-reactive fluorescent probe widely utilized in biochemical and cellular studies. Its utility stems from the unique photophysical properties of the pyrene (B120774) moiety combined with the specific reactivity of the iodoacetamide (B48618) group towards sulfhydryl groups, primarily those of cysteine residues in proteins. This technical guide provides a comprehensive overview of the chemical properties of PIA, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a straw-yellow solid at room temperature.[1][2] It is sparingly soluble in aqueous solutions but can be dissolved in organic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol.[2] Due to its light sensitivity, it is recommended to store the compound in a freezer at -5 to -30°C and protected from light. For experimental use, fresh solutions should be prepared, and the alkylation reaction should be performed in the dark to prevent photodegradation.[3]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-PIAA, N-(1-Pyrenyl)iodoacetamide |

| CAS Number | 76936-87-3 |

| Molecular Formula | C18H12INO |

| Molecular Weight | 385.2 g/mol [4] |

| Physical Property | Value |

| Appearance | Straw yellow solid[1][2] |

| Melting Point | 225 - 227 °C (decomposes)[5] |

| Solubility | Soluble in DMF, DMSO, Methanol; Insoluble in water (1.3E-4 g/L at 25°C)[2] |

| Storage | Store in freezer (-5 to -30°C), protect from light |

| Spectroscopic Property | Value |

| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ at 344 nm |

| Absorption Maximum (λabs) | ~344 nm[6] |

| Emission Maximum (λem) | ~376 nm and ~396 nm (monomer), ~470 nm (excimer)[6] |

| Fluorescence Quantum Yield (ΦF) | Highly sensitive to the microenvironment; increases upon conjugation and protein polymerization. A specific value for the conjugated state is not consistently reported and is best determined experimentally for the system under study. |

| Fluorescence Lifetime (τ) | Long excited-state lifetime, >100 nanoseconds for N-(1-pyrenemethyl)iodoacetamide conjugates. For the N-(1-pyrenyl)iodoacetamide-actin adduct, lifetimes of 3, 14, and 60 ns have been reported.[6][7] |

Reactivity and Applications

The primary application of this compound is as a fluorescent labeling reagent for proteins. The iodoacetamide moiety reacts specifically with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond.[6] This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[3]

This specific labeling allows for the introduction of the environmentally sensitive pyrene fluorophore onto proteins, making it an invaluable tool for studying:

-

Protein Conformation and Dynamics: The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its local environment. Changes in protein conformation that alter the environment of the attached pyrene probe can be monitored by shifts in its fluorescence spectrum.[7]

-

Protein-Protein Interactions: The formation of pyrene excimers (excited-state dimers) when two pyrene molecules are in close proximity (less than 10 Å) provides a spectroscopic ruler to study protein association and dissociation.[6][8]

-

Actin Polymerization: this compound is extensively used to label actin at Cys-374. The fluorescence intensity of pyrene-labeled actin increases significantly upon its polymerization into F-actin filaments, providing a real-time assay to monitor actin dynamics.[9][10] This has been instrumental in studying the effects of actin-binding proteins and drugs on cytoskeleton formation.

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest containing at least one reactive cysteine residue.

-

This compound (PIA).

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Labeling Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5-8.5).

-

Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing.

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiol reagents (like DTT), it must be removed by dialysis or gel filtration prior to labeling.

-

PIA Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of PIA in DMF or DMSO.

-

Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the PIA stock solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted PIA. Incubate for an additional 30-60 minutes.

-

Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography or extensive dialysis against a suitable storage buffer. The labeled protein can often be identified by its yellowish color.

Determination of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (A_prot) and at the absorbance maximum of pyrene, ~344 nm (A_dye).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm. A correction factor (CF) is used, which is the ratio of the pyrene's absorbance at 280 nm to its absorbance at 344 nm.

-

Protein Concentration (M) = [A_prot - (A_dye × CF)] / ε_prot

-

ε_prot is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the concentration of the dye:

-

Dye Concentration (M) = A_dye / ε_dye

-

ε_dye for this compound is approximately 22,000 M⁻¹cm⁻¹.

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

Mandatory Visualizations

Experimental Workflow: Actin Polymerization Assay

The following diagram illustrates the typical workflow for an actin polymerization assay using pyrene-labeled actin.

References

- 1. Actin cytoskeleton and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling in muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actin & Myosin | ODP [slideshare.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. abmole.com [abmole.com]

- 7. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. cusabio.com [cusabio.com]

An In-depth Technical Guide to N-(1-Pyrene)iodoacetamide: Synthesis, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(1-Pyrene)iodoacetamide (PIA), a pivotal fluorescent probe in biochemical and biophysical research. We delve into its synthesis, the chemical mechanism underpinning its utility, and detailed protocols for its application in protein labeling.

Introduction

This compound is a fluorescent labeling reagent widely utilized for investigating protein structure, function, and dynamics.[1][2] It consists of two key functional components: a pyrene (B120774) moiety and a thiol-reactive iodoacetamide (B48618) group.[1] The pyrene group is a polycyclic aromatic hydrocarbon that serves as a sensitive fluorescent reporter, notable for its long fluorescence lifetime and the unique phenomenon of excimer formation.[3][4] The iodoacetamide group allows for the specific, covalent attachment of the probe to sulfhydryl groups, primarily found on cysteine residues within proteins.[1][5] This combination makes PIA an invaluable tool for tracking protein conformational changes, monitoring protein-protein interactions like actin polymerization, and probing molecular proximity within biological systems.[1][3][6]

Synthesis of this compound

The synthesis of this compound has been refined to enhance yield and purity.[1] The general approach involves a multistep process that culminates in the coupling of a pyrene-containing amine with an iodoacetamide moiety. A common modern pathway starts with commercially available precursors and proceeds via a nucleophilic substitution reaction.

A representative synthetic scheme involves two main stages:

-

Preparation of the Iodoacetamide Moiety : This is often achieved by reacting a precursor like chloroacetyl chloride with an amine, followed by a Finkelstein reaction where the chlorine is substituted with iodine using a salt like sodium iodide.[7]

-

Coupling Reaction : The iodoacetamide intermediate is then coupled with 1-pyrenemethylamine through a nucleophilic substitution reaction to form the final this compound product.[1]

Quantitative Synthesis Data

While specific yields for this compound can vary based on the exact methodology, the following table summarizes typical reaction parameters for the synthesis of a structurally related iodoacetamide probe, providing a reference for expected outcomes.[7]

| Parameter | Value/Condition | Reference |

| Intermediate Formation | ||

| Reactants | N-propargylbenzylamine, Chloroacetyl chloride | [7] |

| Yield | 38% | [7] |

| Finkelstein Reaction | ||

| Reactants | Chloro-intermediate, Sodium Iodide | [7] |

| Solvent | Acetone | [7] |

| Reaction Time | 30 minutes | [7] |

| Temperature | 25 °C | [7] |

| Final Product Yield | 51% - 61% | [7] |

Mechanism of Action: Cysteine Alkylation

The utility of this compound as a protein label stems from the specific and irreversible reaction between its iodoacetamide group and the thiol (sulfhydryl) group of cysteine residues.[1][8]

The SN2 Reaction

The underlying chemical mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[9] The deprotonated thiol group of a cysteine residue, the thiolate anion (R-S⁻), acts as a potent nucleophile. It attacks the electrophilic carbon atom adjacent to the iodine atom in the iodoacetamide moiety. This concerted reaction results in the displacement of iodide as the leaving group and the formation of a stable, covalent thioether bond between the pyrene probe and the cysteine residue.[5][9] The resulting modified cysteine is S-carboxyamidomethylcysteine.[10]

Reaction Specificity and Conditions

The reaction is highly specific for cysteine residues under controlled conditions.[5] However, several factors can influence its rate and specificity.

| Factor | Effect on Reaction | Rationale & Considerations | Reference |

| pH | Optimal at pH 7.5-8.5 | The reactive species is the thiolate anion (Cys-S⁻). A slightly alkaline pH ensures a sufficient concentration of thiolate for the reaction to proceed efficiently. At lower pH, the thiol is protonated (Cys-SH) and less nucleophilic. | [11][12][13] |

| Excess Reagent | Can lead to non-specific labeling | With excess iodoacetamide or at non-optimal pH, side reactions can occur with other nucleophilic amino acid residues such as lysine, histidine, methionine, aspartate, and glutamate. | [12][14] |

| Temperature | Increased temperature speeds up the reaction | Most labeling reactions are carried out at room temperature or 4 °C to balance reaction speed with protein stability. | [7] |

| Light | Iodoacetamide is light-sensitive | Solutions should be prepared fresh and reactions should be performed in the dark to prevent degradation of the reagent. | [12] |

Physicochemical and Spectroscopic Properties

The pyrene fluorophore endows PIA conjugates with powerful spectroscopic characteristics that are sensitive to the local molecular environment.

| Property | Description | Value | Reference |

| Molecular Formula | C₁₈H₁₂INO | [15][16] | |

| Molecular Weight | 385.2 g/mol | [15][16] | |

| Appearance | Straw yellow solid | [15] | |

| Absorption Max (λmax) | The primary absorption peak for the pyrene moiety. | ~340 nm | [3] |

| Emission Max (λem) | Emission peak for the pyrene monomer. | ~376 nm (with a subsidiary peak at ~396 nm) | [3] |

| Fluorescence Lifetime (τ) | Exceptionally long, allowing for time-resolved studies. | >100 nanoseconds for conjugates; 3, 14, and 60 ns for a pyrenyliodoacetamide-actin adduct. | [3][4] |

| Excimer Emission | A broad, red-shifted emission peak that occurs when two pyrene moieties are in close proximity (~10 Å). | ~470 nm | [3] |

Environmental Sensitivity: The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. When a PIA-labeled cysteine moves from a polar (aqueous) environment to a non-polar (hydrophobic) one, such as during protein folding, a significant enhancement in fluorescence intensity is often observed.[4][6] This property is the basis for its use in monitoring actin polymerization, where the fluorescence of labeled G-actin monomers increases up to 25-fold upon incorporation into the F-actin polymer.[6][17]

Experimental Protocols

The following section provides a generalized protocol for the covalent labeling of proteins with this compound. Optimization is often required depending on the specific protein and experimental goals.

General Protein Labeling Protocol

This protocol is adapted from established methods for labeling actin and can be modified for other cysteine-containing proteins.[17]

1. Reagent Preparation:

-

PIA Stock Solution: Prepare a 10 mM stock solution of this compound in a dry, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[9][17] This solution should be prepared fresh and protected from light.

-

Labeling Buffer: A buffer with a slightly alkaline pH is required. A common choice is 25 mM Tris pH 8.0, containing salts such as 100 mM KCl and 2 mM MgCl₂.[17] Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).

-

Protein Solution: The protein of interest should be in the labeling buffer at a known concentration (e.g., 1 mg/mL).[17] If the target cysteine is in a disulfide bond, the protein must first be treated with a reducing agent like DTT or TCEP, which must then be removed by dialysis or size-exclusion chromatography before adding PIA.

2. Labeling Reaction:

-

In a suitable reaction vessel, add the protein solution and stir gently.

-

While stirring, add the PIA stock solution to the protein. A molar ratio of 4 to 10 moles of PIA per mole of protein is a typical starting point.[17] The optimal ratio should be determined empirically.

-

Cover the vessel with aluminum foil to protect it from light.

-

Incubate the reaction overnight at 4°C with gentle stirring.[17] Alternatively, incubation for 2 hours at room temperature can be tested.

3. Quenching and Removal of Unreacted Probe:

-

After incubation, stop the reaction by adding a low molecular weight thiol, such as β-mercaptoethanol or DTT, to a final concentration of ~10 mM. This will react with any excess PIA.

-

Centrifuge the solution at low speed to pellet any precipitated, unreacted dye.[17]

-

To separate the labeled protein from the quenched probe and remaining unreacted probe, use extensive dialysis against the desired storage buffer (e.g., Buffer G for actin) or a size-exclusion chromatography column (e.g., S-300).[17]

4. Characterization of Labeled Protein:

-

Degree of Labeling (DOL): The DOL can be estimated spectrophotometrically. Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the pyrene absorbance maximum (~340 nm). The DOL is calculated using the Beer-Lambert law with the respective molar extinction coefficients for the protein and the pyrene probe.

-

Functional Assay: Perform a relevant functional assay to confirm that the labeling has not significantly altered the protein's biological activity.

References

- 1. Buy N-(1-Pyrenemethyl)iodoacetamide | 153534-76-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - CA [thermofisher.com]

- 4. Fluorescence spectroscopic studies of pyrene-actin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 11. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [guidechem.com]

- 16. N-(1-Pyrenyl)iodoacetamide | C18H12INO | CID 122259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

N-(1-Pyrene)iodoacetamide CAS number and molecular weight

An In-depth Technical Guide to N-(1-Pyrene)iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorescent probe widely utilized in biochemical and biophysical research. This document details its chemical and physical properties, experimental protocols for its use in protein labeling and interaction studies, and relevant safety information.

Core Properties of this compound

This compound is a thiol-reactive fluorescent dye. The pyrene (B120774) moiety provides its fluorescent properties, which are sensitive to the local environment, making it a powerful tool for studying protein conformation and interactions. The iodoacetamide (B48618) group allows for covalent labeling of sulfhydryl groups, primarily on cysteine residues in proteins.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 76936-87-3 | [1][2][3][4] |

| Molecular Formula | C18H12INO | [1][2][3] |

| Molecular Weight | 385.2 g/mol | [1][3][4] |

| Melting Point | 225 - 227 °C (decomposes) | [1] |

| Appearance | Dark grey or straw yellow solid | [1][2] |

| Purity | ≥ 97% | [1] |

| Maximum Excitation (λmax) | 339 nm (in Methanol) | [2][3] |

| Maximum Emission | 407 nm (when conjugated to actin) | [5][6] |

| pKa (predicted) | 12.90 ± 0.30 (most acidic) | [2][3] |

| Topological Polar Surface Area | 29.1 Ų | [2][4] |

Solubility

| Solvent | Solubility | Citations |

| Water | Insoluble (1.3E-4 g/L at 25 °C) | [2] |

| Organic Solvents | Soluble in N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol | [2][3] |

Experimental Protocols

This compound is primarily used as a fluorescent label to study protein structure and dynamics. Below are detailed methodologies for its application.

General Protein Labeling with this compound

This protocol outlines the general steps for covalently labeling a protein with this compound. Optimization may be necessary for specific proteins.

Materials:

-

Protein of interest with accessible cysteine residues

-

This compound

-

High-quality, anhydrous DMF or DMSO

-

Reaction Buffer: e.g., Phosphate-buffered saline (PBS) or HEPES, pH 7.5-8.5. Avoid buffers containing sulfhydryl agents.

-

Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Storage Buffer: e.g., PBS

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the purified protein into the Reaction Buffer.

-

If the protein has disulfide bonds that need to be labeled, they must first be reduced. This can be achieved by incubating the protein with a reducing agent like DTT or TCEP. Subsequently, the reducing agent must be removed, for instance, by dialysis or using a desalting column, before adding the iodoacetamide probe.[7]

-

-

Dye Preparation:

-

Immediately before use, prepare a stock solution of this compound of 1-10 mg/mL in anhydrous DMF or DMSO.[7]

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the purified protein solution.

-

Calculate the volume of the dye stock solution needed to achieve a 5- to 10-fold molar excess of the dye over the protein.[7] A higher molar excess may increase labeling efficiency but also the risk of non-specific labeling.

-

Add the dye solution to the protein solution while gently mixing.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the pyrene dye and to avoid the generation of free iodine which can react with other amino acid residues.[7]

-

-

Quenching the Reaction:

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and quenching reagent by passing the reaction mixture over a desalting column pre-equilibrated with the desired storage buffer.[7]

-

Collect the fractions containing the labeled protein.

-

Monitoring Actin Polymerization

A common application of this compound is to monitor the polymerization of actin. The fluorescence of the pyrene label is significantly enhanced when G-actin polymerizes into F-actin.[5][6]

Procedure:

-

Prepare Pyrene-labeled Actin: Label G-actin with this compound according to the general protocol above. A pyrene to actin molar ratio of 1.2 can be used.[5]

-

Initiate Polymerization: Mix a small amount (typically 10%) of the pyrene-labeled G-actin with unlabeled G-actin.[5] Induce polymerization by adding a polymerization buffer (e.g., containing 100 mM KCl and 2 mM MgCl2).

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence spectrophotometer.

Diagrams

Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound.

Caption: General workflow for labeling proteins with this compound.

Principle of Fluorescence Change in Protein Interaction Studies

This diagram illustrates the principle of how this compound can be used to detect changes in protein conformation or binding events.

Caption: Principle of fluorescence change upon protein conformational change or binding.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyewear, chemical-impermeable gloves, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated place or in a chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Avoid Contact: Avoid contact with skin and eyes.[2]

-

Light Sensitivity: The compound is light-sensitive. Store in a tightly closed container in a dry, cool, and dark place.[8]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Prevent the chemical from entering drains.[2]

This guide provides a foundational understanding of this compound for its effective and safe use in research. For specific applications, further optimization of the provided protocols may be required. Always refer to the specific safety data sheet (SDS) for the most detailed and up-to-date safety information.

References

- 1. Buy N-(1-Pyrenemethyl)iodoacetamide | 153534-76-0 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. N-(1-Pyrenyl)iodoacetamide | C18H12INO | CID 122259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorimetry study of N-(1-pyrenyl)iodoacetamide-labelled F-actin. Local structural change of actin protomer both on polymerization and on binding of heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

A Technical Guide to the Solubility of N-(1-Pyrene)iodoacetamide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-(1-Pyrene)iodoacetamide, a thiol-reactive fluorescent probe essential for studying protein structures and interactions. Understanding the solubility of this compound is critical for its effective use in experimental assays, ensuring accurate and reproducible results. This document outlines its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For fluorescent probes like this compound, optimal solubility is paramount for achieving uniform labeling of target biomolecules and for minimizing artifacts from aggregation or precipitation. The principle of "like dissolves like" is a useful starting point, suggesting that nonpolar compounds will dissolve better in nonpolar solvents and polar compounds in polar solvents. Given its pyrene (B120774) moiety, this compound has a significant nonpolar character, influencing its solubility profile.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data on related compounds provide valuable guidance. The following table summarizes the known and inferred solubility characteristics of this compound.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Water | H₂O | Aqueous | Insoluble (1.3 x 10⁻⁴ g/L at 25°C)[1] | The large hydrophobic pyrene group significantly limits solubility in aqueous solutions. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1] | Often used as a stock solution solvent for fluorescent probes. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1] | A common solvent for dissolving a wide range of organic compounds for biological assays. |

| Methanol | CH₃OH | Polar Protic | Soluble[1] | A polar alcohol that can dissolve this compound. |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Inferred from the solubility of iodoacetamide (B48618) and the general behavior of pyrene derivatives in alcohols. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Likely Soluble | Often used in chromatography and as a reaction solvent. |

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Likely Soluble | Iodoacetamide is soluble in acetone at 50 mg/mL. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Soluble | The nonpolar nature of the pyrene ring suggests solubility in halogenated solvents. |

| Chloroform | CHCl₃ | Nonpolar | Likely Soluble | Similar to DCM, expected to be a good solvent. |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble to Insoluble | While the pyrene moiety is nonpolar, the iodoacetamide group adds polarity, likely limiting solubility in very nonpolar alkanes. |

Experimental Protocol for Determining Solubility

The following protocol provides a robust method for determining the solubility of this compound in a solvent of interest. This method is based on the equilibrium solubility principle and utilizes UV-Visible spectrophotometry for quantification, which is suitable for chromophoric compounds like this compound.

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., DMSO, DMF, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Micropipettes

-

UV-Visible spectrophotometer and cuvettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated at this point.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

For further clarification and removal of any fine particles, filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification by UV-Visible Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (approximately 339 nm in methanol) to generate a calibration curve.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a fluorescent probe like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships in Application

The utility of this compound is realized in its application as a fluorescent probe, primarily in the study of protein conformation and dynamics. Its solubility is a critical prerequisite for these applications. The following diagram illustrates the logical relationship from solubilization to its use in a typical protein labeling experiment.

Caption: Logical workflow for the application of this compound in protein labeling.

This technical guide provides a foundational understanding of the solubility of this compound. For specific and highly sensitive applications, it is recommended that researchers experimentally verify the solubility in their solvent system of choice using the protocol outlined herein.

References

N-(1-Pyrene)iodoacetamide: A Comprehensive Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Pyrene)iodoacetamide is a fluorescent probe widely utilized in biochemical and biophysical research. Its utility stems from the environmentally sensitive fluorescence of the pyrene (B120774) moiety, which allows for the investigation of molecular interactions, conformational changes, and the dynamics of biomolecules. The iodoacetamide (B48618) group provides a reactive handle for covalent attachment to sulfhydryl groups, commonly found in cysteine residues of proteins. This technical guide provides an in-depth overview of the excitation and emission spectral properties of this compound, detailed experimental protocols for its characterization, and its application in studying protein dynamics, with a particular focus on actin polymerization assays.

Core Photophysical Properties

The fluorescence of this compound is characterized by two principal phenomena: monomer emission and excimer formation.

-

Monomer Emission: An isolated, excited pyrene fluorophore exhibits a characteristic structured emission spectrum with several vibronic bands. The relative intensities of these bands are sensitive to the polarity of the local environment.

-

Excimer Emission: When two pyrene moieties are in close proximity (typically less than 10 Å), an excited-state dimer, or "excimer," can form. This results in a broad, structureless emission band that is significantly red-shifted from the monomer emission. The ratio of excimer to monomer fluorescence intensity is a sensitive measure of intermolecular or intramolecular distances.

Quantitative Spectral Data

The photophysical properties of this compound are influenced by the solvent environment. While comprehensive data for the unconjugated probe in a wide range of solvents is not extensively published, the following tables summarize the available data for unconjugated this compound and the parent fluorophore, pyrene, which provides a reasonable approximation for its behavior in various solvents.

Table 1: Spectral Properties of Unconjugated this compound

| Solvent | Absorption Maximum (λ_abs, nm) |

| Methanol | 339 |

Note: Data for a wider range of solvents for the unconjugated probe is limited in the literature.

Table 2: Photophysical Properties of Pyrene (Parent Fluorophore) in Various Solvents

| Solvent | Excitation Max (λ_ex, nm) | Monomer Emission Maxima (λ_em, nm) | Quantum Yield (Φ_f) | Lifetime (τ, ns) |

| Cyclohexane | ~335 | 372, 383, 393 | 0.32 - 0.65 | 338 - 458 |

| 1,2-Dichloroethane | ~336 | 373, 384, 394 | - | 187 - 238 |

| Toluene | ~336 | 373, 384, 394 | - | - |

| Methanol | ~336 | 373, 384, 394 | - | - |

| Water (Aqueous Buffer) | ~345 | 375, 385, 395 | - | 127 - 194 |

Disclaimer: The data for pyrene is provided as an approximation for the expected behavior of unconjugated this compound. The iodoacetamide functional group may cause minor shifts in the spectral properties.

Experimental Protocols

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound in a solvent of choice.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol, DMF, DMSO)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the chosen solvent. The probe is light-sensitive, so protect the solution from light by wrapping the container in aluminum foil.

-

Working Solution Preparation: Dilute the stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM) in the same solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Place the working solution in a quartz cuvette and insert it into the spectrofluorometer.

-

Set the excitation wavelength to a known absorption maximum (e.g., 340 nm).

-

Scan the emission spectrum over a range that covers both the monomer and potential excimer fluorescence (e.g., 350 nm to 600 nm).

-

Record the emission spectrum, noting the wavelengths of maximum intensity for the vibronic bands of the monomer and the peak of the excimer band, if present.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to a prominent emission peak (e.g., 375 nm for monomer or 470 nm for excimer).

-

Scan the excitation spectrum over a range of shorter wavelengths (e.g., 250 nm to 360 nm).

-

Record the excitation spectrum and note the wavelength of maximum intensity.

-

-

Data Correction: Correct the recorded spectra for instrument-specific variations in lamp intensity and detector response as per the manufacturer's instructions.

Protocol 2: Actin Polymerization Assay

This compound is extensively used to monitor the kinetics of actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments (F-actin) from the monomeric state (G-actin).

Materials:

-

Monomeric actin (G-actin)

-

This compound

-

Labeling Buffer (e.g., 25 mM Tris pH 8.0, 0.1 M KCl, 2 mM MgCl₂, 0.3 mM ATP)

-

General Actin Buffer (G-Buffer): 2 mM Tris pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂

-

Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

-

Dimethylformamide (DMF)

-

Spectrofluorometer with kinetics mode

Procedure:

-

Labeling of Actin:

-

Dialyze purified G-actin against the Labeling Buffer.

-

Prepare a 10 mM stock solution of this compound in DMF.

-

Add a 5- to 10-fold molar excess of the pyrene iodoacetamide solution to the actin solution while gently stirring.

-

Incubate the reaction overnight at 4°C in the dark.

-

Stop the reaction by adding a small amount of DTT.

-

Pellet the labeled F-actin by ultracentrifugation.

-

Resuspend the pellet in G-Buffer and dialyze extensively against G-Buffer to remove unreacted probe and induce depolymerization.

-

Clarify the pyrene-labeled G-actin by ultracentrifugation.

-

-

Polymerization Assay:

-

Prepare a solution of unlabeled G-actin and "dope" it with a small percentage (e.g., 5-10%) of the pyrene-labeled G-actin.

-

Place the actin solution in a cuvette in the spectrofluorometer.

-

Set the excitation wavelength to ~365 nm and the emission wavelength to ~407 nm.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

Immediately start recording the fluorescence intensity over time.

-

The resulting curve will show a lag phase (nucleation), a rapid increase in fluorescence (elongation), and a plateau (steady state).

-

Signaling Pathways and Experimental Workflows

The actin polymerization assay is a fundamental tool for studying the regulation of the actin cytoskeleton, which is a key signaling hub in the cell. Various signaling pathways converge on actin-binding proteins to control cell motility, shape, and division.

Caption: Workflow for an actin polymerization assay using this compound.

Conclusion

This compound is a powerful fluorescent probe for studying protein structure and function, particularly in the context of dynamic processes like actin polymerization. Its environmentally sensitive fluorescence provides a robust signal for monitoring molecular interactions and conformational changes. The detailed protocols and spectral information provided in this guide serve as a valuable resource for researchers employing this versatile tool in their investigations. Careful consideration of the experimental conditions, particularly the solvent environment, is crucial for the accurate interpretation of fluorescence data.

Understanding Pyrene Excimer Fluorescence and its Interaction with Iodoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrene (B120774) Fluorescence

Pyrene is a polycyclic aromatic hydrocarbon widely utilized as a fluorescent probe in biological and chemical research. Its unique photophysical properties make it an invaluable tool for elucidating molecular interactions, protein conformations, and the microenvironment of complex biological systems.[1][2] One of the most remarkable features of pyrene is its ability to form an "excimer," an excited-state dimer, which exhibits a distinct fluorescence emission spectrum compared to the pyrene monomer. This phenomenon is highly sensitive to the distance and orientation between two pyrene molecules, making it a powerful spectroscopic ruler for probing molecular proximity.[1][3][4]

This technical guide provides an in-depth exploration of pyrene excimer fluorescence, focusing on its application in protein studies through labeling with N-(1-pyrenyl)iodoacetamide and the principles of fluorescence quenching, with a discussion on the potential role of iodoacetamide (B48618) as a quencher.

The Photophysics of Pyrene: Monomer and Excimer Emission

When a pyrene molecule absorbs a photon of appropriate energy, it is promoted to an excited electronic state (Py*). From this state, it can return to the ground state (Py) by emitting a photon, a process known as fluorescence. The fluorescence emission of a pyrene monomer is characterized by a structured spectrum with several vibronic bands, typically between 370 nm and 400 nm.[5] The ratio of the intensities of these bands is sensitive to the polarity of the local environment.[1][2]

In situations where an excited pyrene molecule (Py) encounters a ground-state pyrene molecule (Py) in close proximity (within approximately 10 Å), they can form an excited-state dimer, or excimer ((PyPy)).[1][3] This excimer is unstable in the ground state and, upon relaxation, emits a photon of lower energy than the monomer. This results in a broad, structureless fluorescence emission band at a longer wavelength, typically centered around 470-500 nm.[5][6] The formation and emission of the excimer are diffusion-controlled processes.[5]

The relationship between the monomer and excimer states can be visualized as follows:

Caption: Formation and decay pathways of pyrene monomer and excimer states.

Probing Protein Structure with Pyrene Iodoacetamide

N-(1-pyrenyl)iodoacetamide is a sulfhydryl-reactive probe that can be used to covalently label cysteine residues in proteins.[7] This allows for the site-specific introduction of pyrene moieties into a protein of interest. If two cysteine residues are spatially close in the folded protein, labeling them with pyrene iodoacetamide can lead to the formation of an intramolecular excimer upon excitation.[6] The ratio of the excimer to monomer fluorescence intensity (E/M ratio) provides a sensitive measure of the proximity of the labeled cysteine residues and can be used to monitor conformational changes in the protein.[4][6]

Experimental Protocol: Labeling of Proteins with N-(1-pyrenyl)iodoacetamide

This protocol provides a general guideline for labeling proteins with N-(1-pyrenyl)iodoacetamide. Optimization may be required for specific proteins.

Materials:

-

Protein of interest with accessible cysteine residues

-

N-(1-pyrenyl)iodoacetamide (PIA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Labeling buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds

-

Quenching reagent (e.g., excess L-cysteine or β-mercaptoethanol)[8]

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer. If necessary, reduce disulfide bonds by incubating with a reducing agent (e.g., 10 mM DTT for 1 hour at room temperature). Remove the reducing agent using a desalting column immediately before labeling.

-

Probe Preparation: Prepare a stock solution of N-(1-pyrenyl)iodoacetamide (e.g., 10 mM) in DMF or DMSO immediately before use. Protect the solution from light.[9]

-

Labeling Reaction: Add the PIA stock solution to the protein solution in a dropwise manner while gently stirring. A typical molar ratio is 10-20 moles of probe per mole of protein. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture in the dark at 4°C overnight or for a specified time at room temperature (e.g., 2-4 hours).[10] The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10-fold molar excess over the initial probe concentration.[8] Incubate for 1 hour.

-

Purification: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene moiety (at ~340 nm). The concentration of pyrene can be calculated using its molar extinction coefficient.

Caption: Experimental workflow for labeling proteins with pyrene iodoacetamide.

Fluorescence Quenching: Principles and Analysis

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[11] It can occur through various mechanisms, broadly classified as dynamic (collisional) and static quenching.

-

Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution, leading to non-radiative decay to the ground state. This process is dependent on the concentration of the quencher and the viscosity of the solvent.[11]

-

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[11]

The efficiency of dynamic quenching is typically described by the Stern-Volmer equation :

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]

Where:

-

F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

[Q] is the concentration of the quencher.

-

Kₛᵥ is the Stern-Volmer quenching constant.

-

kₑ is the bimolecular quenching rate constant.

-

τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

A linear plot of F₀/F versus [Q] is indicative of a single quenching mechanism.[12]

Iodoacetamide as a Potential Quencher

Iodoacetamide contains a heavy iodine atom. Heavy atoms are known to be effective quenchers of fluorescence through a process called the "heavy-atom effect." This effect enhances spin-orbit coupling, which promotes intersystem crossing from the excited singlet state (fluorescent) to the triplet state (less or non-fluorescent in solution at room temperature). Iodide ions (I⁻) are well-documented quenchers of pyrene fluorescence.[5] While iodoacetamide is primarily used as a sulfhydryl-reactive alkylating agent, the presence of the iodine atom suggests it could also act as a collisional quencher.

To date, there is limited specific quantitative data in the literature detailing the Stern-Volmer and bimolecular quenching constants for the quenching of pyrene excimer fluorescence by free iodoacetamide. However, the principles of fluorescence quenching suggest that such an interaction is plausible.

Experimental Protocol: Fluorescence Quenching Titration

This protocol describes a general method for studying the quenching of pyrene (monomer or excimer) fluorescence by a quencher like iodoacetamide.

Materials:

-

Pyrene-labeled protein solution of known concentration.

-

Stock solution of the quencher (e.g., iodoacetamide) of known concentration.

-

Buffer solution identical to that of the protein solution.

-

Fluorescence spectrophotometer.

-

Quartz cuvette.

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically ~340 nm for pyrene) and the emission wavelength range (e.g., 350-600 nm to capture both monomer and excimer emission).

-

Initial Measurement (F₀): Place a known volume and concentration of the pyrene-labeled protein solution into the cuvette and record the fluorescence spectrum. This is the F₀ measurement.

-

Titration: Add a small aliquot of the quencher stock solution to the cuvette. Mix gently and allow the solution to equilibrate for a few minutes.

-

Fluorescence Measurement (F): Record the fluorescence spectrum after the addition of the quencher.

-

Repeat: Continue adding small aliquots of the quencher and recording the spectra until a significant decrease in fluorescence is observed or the desired quencher concentration range is covered.

-

Data Analysis: For each quencher concentration, determine the fluorescence intensity at the peak maximum for the monomer and/or excimer. Calculate the F₀/F ratio and plot it against the quencher concentration ([Q]). Fit the data to the Stern-Volmer equation to determine the quenching constant (Kₛᵥ).

References

- 1. Excimer fluorescence of pyrenyliodoacetamide-labeled tropomyosin: a probe of the state of tropomyosin in reconstituted muscle thin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]